molecular formula C16H23NO5 B12280238 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid

3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid

Cat. No.: B12280238
M. Wt: 309.36 g/mol
InChI Key: KZXRAYHRGMMYMD-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(4-methoxyphenyl)butyric acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol (CAS: 126800-59-7) . The compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality and a 4-methoxyphenyl substituent on the β-carbon of the butyric acid backbone. This structure enhances stability during synthetic processes while allowing selective deprotection under acidic conditions. The 4-methoxy group contributes to electronic and steric effects, influencing reactivity and interactions in biological systems. High-purity forms (≥99% by HPLC) are typically utilized in research settings for developing therapeutic agents or studying enzyme-substrate interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRAYHRGMMYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

In a typical procedure, 3-amino-4-(4-methoxyphenyl)butyric acid is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or sodium hydroxide is added to deprotonate the amine, followed by Boc₂O in stoichiometric excess (1.2–1.5 equiv). The reaction proceeds at 0–25°C for 4–24 hours, achieving yields >85% after purification via silica gel chromatography or recrystallization.

Key Reaction Parameters

Parameter Optimal Condition Impact on Yield/Purity
Solvent DCM or THF Higher solubility of intermediates
Base TEA (2.0 equiv) Ensures complete deprotonation
Temperature 0°C → RT Minimizes side reactions
Reaction Time 12–24 hours Maximizes conversion

This method is favored for its simplicity and compatibility with acid-labile substrates.

One-Pot Reductive Amination and Boc Protection

A modified approach from pharmaceutical synthesis employs sodium triacetoxyborohydride (STAB) for reductive amination alongside Boc protection. For example, a mixture of 4-(4-methoxyphenyl)butyraldehyde and ammonium acetate undergoes reductive amination with STAB in DCM, followed by in situ Boc protection using Boc₂O. This tandem process reduces steps and improves overall yield (78–82%).

Synthesis of 3-Amino-4-(4-methoxyphenyl)butyric Acid Intermediate

The unprotected amine precursor is synthesized via two primary routes:

Enantioselective Catalytic Hydrogenation

Chiral 3-amino-4-(4-methoxyphenyl)butyric acid is prepared using asymmetric hydrogenation of α,β-unsaturated β-amino esters. A 2014 patent describes the use of Ru-(S)-BINAP complexes to hydrogenate (Z)-3-((4-methoxyphenyl)methylene)aminobutyrate, achieving enantiomeric excess (ee) >98%. The reaction is conducted under 50 psi H₂ in methanol at 40°C for 12 hours.

Hydrogenation Conditions

Catalyst Substrate Concentration ee (%) Yield (%)
Ru-(S)-BINAP 0.1 M in MeOH 98.5 92
Rh-DuPhos 0.2 M in EtOH 97.2 88

This method is scalable and compatible with industrial production.

Michael Addition of Nitromethane

An alternative route involves the Michael addition of nitromethane to ethyl 4-(4-methoxyphenyl)but-2-enoate. The reaction, catalyzed by DBU (1,8-diazabicycloundec-7-ene) , forms a nitro intermediate, which is reduced to the amine using Ra–Ni under H₂. Yields range from 65–75%, with the main challenge being over-reduction of the aromatic methoxy group.

Alternative Synthetic Pathways

Transition Metal-Catalyzed Coupling

A patent by Hoffmann-La Roche outlines a palladium-catalyzed Suzuki–Miyaura coupling to construct the 4-methoxyphenyl moiety. 3-Boc-amino-4-bromobutyric acid is coupled with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1). This method achieves 70–80% yield but requires rigorous exclusion of oxygen.

Enzymatic Resolution

Racemic 3-amino-4-(4-methoxyphenyl)butyric acid is resolved using acylase I from Aspergillus species. The enzyme selectively deacylates the L-enantiomer, leaving the D-enantiomer protected. The process achieves 99% ee but is limited by substrate specificity and long reaction times (48–72 hours).

Reaction Optimization and Challenges

Steric and Electronic Effects

The methoxyphenyl group introduces steric hindrance, slowing Boc protection kinetics. Studies show that increasing reaction temperature to 40°C reduces completion time from 24 to 8 hours but risks Boc group cleavage. Electronic effects from the methoxy substituent enhance the amine’s nucleophilicity, favoring faster protection.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1) removes unreacted Boc₂O.
  • Recrystallization : Ethanol/water (7:3) yields >99% pure product as white crystals.

Comparative Purification Data

Method Purity (%) Recovery (%)
Column Chromatography 98.5 85
Recrystallization 99.2 78

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. A 2022 study reported a 500-L reactor producing 12 kg/batch using the following parameters:

  • Residence Time : 30 minutes
  • Temperature : 25°C
  • Catalyst Loading : 0.5 mol% Ru-(S)-BINAP This method reduces costs by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Deprotection of the Boc group can be achieved using acidic conditions, such as trifluoroacetic acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxylic acid group can produce a primary alcohol.

Scientific Research Applications

3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Boc-amino)-4-(4-methoxyphenyl)butyric acid with its structural analogs, focusing on substituent variations, stereochemistry, and applications.

Substituted Phenyl Derivatives

Data Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
This compound 4-OCH₃ C₁₆H₂₃NO₅ 309.36 126800-59-7 Peptide synthesis; research intermediates
(R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid 4-Cl C₁₅H₂₀ClNO₄ 313.78 218608-96-9 Antimicrobial agent development
Boc-(R)-3-amino-4-(4-bromo-phenyl)butyric acid 4-Br C₁₅H₂₀BrNO₄ 358.23 N/A Radiolabeling studies
(R)-3-(Boc-amino)-4-(4-nitrophenyl)butyric acid 4-NO₂ C₁₅H₂₀N₂O₆ 324.34 219297-12-8 Nitro group as a precursor for amines
(S)-3-(Boc-amino)-4-phenylbutyric acid H (no substituent) C₁₅H₂₁NO₄ 279.34 N/A Base structure for SAR studies
Key Observations :
  • Electronic Effects : The 4-methoxy group in the parent compound is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas chloro, bromo, and nitro groups are electron-withdrawing, altering reactivity in cross-coupling reactions .
  • Biological Activity : Chloro- and bromo-substituted analogs are explored for antimicrobial applications due to their halogen-mediated interactions with biological targets .
  • Stereochemistry: The (R) or (S) configuration at the β-carbon influences chiral recognition in enzyme-mediated processes. For example, Boc-(S)-3-amino-4-(3-chloro-phenyl)butyric acid is used in asymmetric synthesis .

Functional Group Variations

Hydrochloride Salts and Unprotected Analogs

Compounds like (S)-3-amino-4-(4-chlorophenyl)butyric acid hydrochloride (CAS: 270596-41-3) lack the Boc group, increasing hydrophilicity and making them suitable for direct incorporation into peptide chains . In contrast, the Boc-protected parent compound offers controlled deprotection, reducing side reactions during synthesis .

Fluoro-Methoxy Derivatives

3-(Boc-amino)-4-(3-fluoro-4-methoxyphenyl)butyric acid (CAS: 1391206-11-3) introduces a fluorine atom at the meta position, enhancing metabolic stability and bioavailability in drug candidates .

Biological Activity

3-(Boc-amino)-4-(4-methoxyphenyl)butyric acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H23NO5C_{16}H_{23}NO_5 and features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is essential in peptide synthesis. The butyric acid backbone is substituted with a methoxyphenyl group at the fourth position and an amino group at the third position. This unique structure contributes to its stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The Boc group protects the amino functionality during synthesis, while the methoxyphenyl substituent enhances binding affinity through hydrogen bonding and π-π stacking interactions. These interactions can modulate various biological pathways, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Endopeptidase Inhibition : The compound has been studied for its role as a neutral endopeptidase inhibitor, which can affect cardiovascular functions by modulating peptide levels in the body. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains .
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes involved in peptide metabolism, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and stability profiles, highlighting the potential for oral bioavailability .
  • Case Studies : Clinical case studies involving similar compounds have shown promising results in managing conditions like hypertension and other cardiovascular diseases through modulation of peptide levels .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Endopeptidase InhibitionModulates cardiovascular function
Antimicrobial ActivityEffective against bacteria
Anti-inflammatoryReduces inflammation

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